2-メトキシ-2-(1-メチル-1H-ピラゾール-4-イル)酢酸

説明

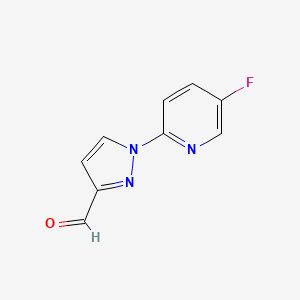

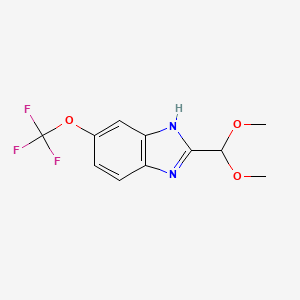

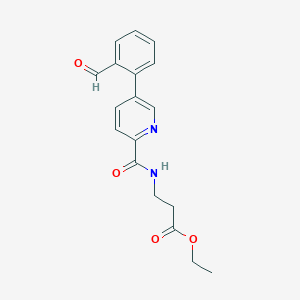

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

2-メトキシ-2-(1-メチル-1H-ピラゾール-4-イル)酢酸などのピラゾール部分を有する化合物は、その潜在的な抗菌特性について研究されてきました。研究によると、ピラゾール誘導体は、さまざまな微生物病原体に対して有効である可能性があります。 ピラゾールの構造的柔軟性により、抗菌活性を強化するために最適化できるさまざまな誘導体の合成が可能になります .

抗酸化特性

ピラゾール誘導体は、その抗酸化能力でも知られています。それらはフリーラジカルを捕捉することができ、それによって細胞を酸化ストレスから保護します。 この特性は、特に酸化ストレスが役割を果たす神経変性疾患などの疾患の治療法の開発に役立ちます .

抗がんの可能性

ピラゾール環は、多くの抗がん剤に見られる共通の特徴です。新しい化合物へのその組み込みは、潜在的な抗がん活性を持つ新しい治療法を開発するための戦略です。 これらの化合物は、さまざまな生物学的標的に作用し、がん細胞の増殖と生存を阻害することができます .

抗炎症アプリケーション

ピラゾール誘導体の抗炎症特性により、それらは炎症性疾患の治療のために検討されています。 炎症反応を調節する能力は、これらの化合物を創薬の有望な候補にしています .

抗ウイルス活性

効果的な抗ウイルス薬の継続的な必要性に伴い、ピラゾール誘導体は、ウイルス複製を阻害する可能性について調査されています。 さまざまなウイルス酵素に対するそれらの作用は、ウイルス感染症との戦いで貴重なリソースになります .

創薬とデザイン

ピラゾール環の汎用性により、創薬における魅力的な足場となっています。さまざまな酵素や受容体と結合する能力により、特定の作用を持つ薬物の設計が可能になります。 特にCOVID-19の文脈における分子ドッキング研究は、ピラゾール誘導体が有意な結合親和性を持ち得ることを示しており、それらは薬剤候補としての可能性を示唆しています .

作用機序

Target of Action

Pyrazole derivatives, which include 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid, have been found to exhibit affinity towards various biological targets . For instance, some pyrazoline compounds have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites .

Mode of Action

It can be inferred from related studies that pyrazole derivatives may interact with their targets, such as cholinesterase, by binding to the active sites, thereby inhibiting their function .

Biochemical Pathways

Related pyrazole compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related pyrazole compounds have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . This interaction can influence the enzyme’s activity, potentially altering the metabolic flux within cells. Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid may interact with transport proteins, affecting its distribution within cellular compartments .

Cellular Effects

The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can alter the expression of genes related to cell growth and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the citric acid cycle . Additionally, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that it remains stable when stored at low temperatures (2-8°C) and in a dry environment . Over time, its impact on cellular function can also vary, with long-term exposure potentially leading to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and energy production . Additionally, it may affect other metabolic processes by altering the levels of key metabolites and cofactors. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into mitochondria, where it can exert its effects on metabolic enzymes . The distribution pattern of the compound is essential for understanding its cellular and physiological effects.

Subcellular Localization

The subcellular localization of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . The subcellular localization of the compound is critical for its activity and function within the cell.

特性

IUPAC Name |

2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZHTJPMHEWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549522-64-6 | |

| Record name | 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

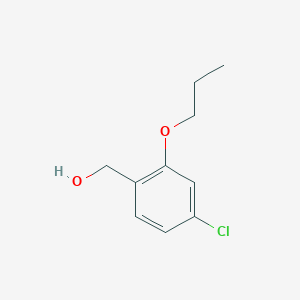

![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)